2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide 2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide
Brand Name: Vulcanchem
CAS No.: 1803612-23-8
VCID: VC4525752
InChI: InChI=1S/C6H4Br2N2O.BrH/c7-1-5(11)4-2-10-6(8)3-9-4;/h2-3H,1H2;1H
SMILES: C1=C(N=CC(=N1)Br)C(=O)CBr.Br
Molecular Formula: C6H5Br3N2O
Molecular Weight: 360.831

2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide

CAS No.: 1803612-23-8

Cat. No.: VC4525752

Molecular Formula: C6H5Br3N2O

Molecular Weight: 360.831

* For research use only. Not for human or veterinary use.

2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide - 1803612-23-8

Specification

CAS No. 1803612-23-8
Molecular Formula C6H5Br3N2O
Molecular Weight 360.831
IUPAC Name 2-bromo-1-(5-bromopyrazin-2-yl)ethanone;hydrobromide
Standard InChI InChI=1S/C6H4Br2N2O.BrH/c7-1-5(11)4-2-10-6(8)3-9-4;/h2-3H,1H2;1H
Standard InChI Key ZNXVUIOXADUDAT-UHFFFAOYSA-N
SMILES C1=C(N=CC(=N1)Br)C(=O)CBr.Br

Introduction

Structural Characteristics

Molecular Architecture

The compound features a pyrazine ring substituted with bromine at the 2- and 5-positions. A ketone group at the 1-position is further brominated, with a hydrobromide counterion stabilizing the structure. Key structural attributes include:

  • SMILES: O=C(C1=NC=C(Br)N=C1)CBr.[H]Br

  • InChI Key: ZNXVUIOXADUDAT-UHFFFAOYSA-N

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₆H₅Br₃N₂O
Molecular Weight360.83 g/mol
Crystal DensityNot reported
Boiling PointNot available
SolubilityInsufficient data

Spectroscopic Data

  • NMR: Limited public data exist, but analogous bromopyrazine derivatives show characteristic peaks at δ 8.5–9.0 ppm for aromatic protons and δ 4.0–5.0 ppm for brominated methylene groups .

  • Mass Spectrometry: Predominant fragments include m/z 279.92 (base peak) corresponding to the neutral loss of HBr .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via bromination of 1-(5-bromopyrazin-2-yl)ethanone using hydrobromic acid (HBr) and bromine (Br₂) under controlled conditions . Alternative methods involve:

  • Nucleophilic Substitution: Reacting 5-bromopyrazine-2-carbaldehyde with bromoacetyl bromide in anhydrous tetrahydrofuran (THF) .

  • One-Pot Bromination: Utilizing PBr₃ as a brominating agent for ketone functionalization .

Table 2: Synthetic Yield Optimization

MethodYield (%)Conditions
HBr/Br₂ Bromination780°C, 12 h
PBr₃-Mediated Reaction85Reflux, 6 h
Microwave-Assisted91150°C, 30 min

Industrial-scale production by MolCore BioPharmatech employs continuous flow reactors to enhance purity (>97%) and throughput .

Applications in Organic Chemistry

Pharmaceutical Intermediates

The compound’s reactivity enables its use in synthesizing:

  • Antiviral Agents: Pyrazine derivatives inhibit viral protease enzymes.

  • Anticancer Scaffolds: Brominated ketones undergo Suzuki couplings to form biaryl compounds targeting kinase pathways .

Materials Science

  • Ligand Design: Coordinates with transition metals (e.g., Pd, Cu) for catalytic applications .

  • Polymer Functionalization: Introduces bromine sites for crosslinking in flame-retardant materials .

Research Findings and Biological Activity

In Vitro Studies

  • Antiproliferative Effects: A 2024 study demonstrated that derivatives of this compound inhibited 60% of HeLa cell growth at 50 μM.

  • Antibacterial Activity: Modest efficacy against Escherichia coli (MIC = 32 μM) but limited action on Pseudomonas aeruginosa .

Mechanistic Insights

  • Quorum Sensing Inhibition: Disrupts LasR signaling in P. aeruginosa, reducing biofilm formation by 40% at 16 μM .

  • Enzyme Binding: Molecular docking reveals strong interactions with SARS-CoV-2 Mpro (binding energy = -8.2 kcal/mol) .

ParameterRecommendation
Personal ProtectionGloves, goggles, fume hood
Storage-20°C, inert atmosphere
DisposalIncineration at 1,200°C

Comparative Analysis with Analogues

Table 4: Brominated Pyrazine Derivatives

CompoundMolecular WeightBioactivity (IC₅₀)
2-Bromo-1-(pyridin-4-yl)ethanone280.9545 μM (Anticancer)
2-Bromo-1-(furan-2-yl)ethanone207.0728 μM (Antiviral)
Target Compound360.8350 μM (Anticancer)

The hydrobromide salt enhances solubility compared to neutral analogs, improving bioavailability .

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